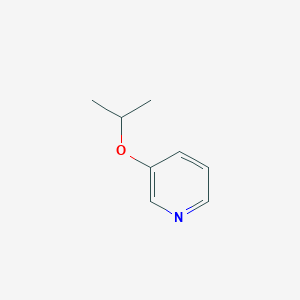3-Isopropoxypyridine
CAS No.: 88111-63-1
Cat. No.: VC3849224
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 88111-63-1 |
|---|---|
| Molecular Formula | C8H11NO |
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | 3-propan-2-yloxypyridine |
| Standard InChI | InChI=1S/C8H11NO/c1-7(2)10-8-4-3-5-9-6-8/h3-7H,1-2H3 |
| Standard InChI Key | HSAWPCNJLDNOEM-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CN=CC=C1 |
| Canonical SMILES | CC(C)OC1=CN=CC=C1 |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of 3-isopropoxypyridine consists of a six-membered pyridine ring with an isopropoxy (–O–CH(CH)) substituent at the third carbon (Figure 1). Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 137.18 g/mol | |
| IUPAC Name | 3-propan-2-yloxypyridine | |
| InChI Key | HSAWPCNJLDNOEM-UHFFFAOYSA-N |
The pyridine ring adopts a planar geometry, while the isopropoxy group introduces steric bulk, influencing reactivity and solubility. Crystallographic data for related pyridine derivatives suggest that such substituents can alter packing efficiencies in the solid state, though specific data for 3-isopropoxypyridine remains limited.
Synthesis and Manufacturing
Synthetic Routes
3-Isopropoxypyridine is typically synthesized via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling reactions. A common method involves reacting 3-hydroxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate :
Alternative approaches utilize Mitsunobu conditions for etherification, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine . Yields typically range from 60% to 85%, depending on reaction optimization .
Purification and Characterization
Crude product purification is achieved via column chromatography (hexane/ethyl acetate) or distillation . Analytical confirmation relies on:
-
-NMR: The methine proton of the isopropoxy group appears as a septet at δ 4.5–4.7 ppm, while methyl groups resonate as doublets at δ 1.2–1.4 ppm .
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 137.18 [M+H] .
Physicochemical Properties
Physical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.1 ± 0.1 g/cm | |
| Boiling Point | 219.2 ± 20.0 °C (760 mmHg) | |
| Flash Point | 86.3 ± 21.8 °C | |
| LogP (Partition Coefficient) | 2.07 |
The compound is a colorless to pale-yellow liquid at room temperature, miscible with organic solvents like ethanol and dichloromethane but poorly soluble in water .
Chemical Reactivity
The electron-deficient pyridine ring undergoes electrophilic substitution at the 2- and 4-positions, while the isopropoxy group participates in oxidation and hydrolysis reactions. For example, ozonolysis cleaves the ether linkage, yielding 3-hydroxypyridine and acetone .
Applications in Research and Industry
Pharmaceutical Intermediates
3-Isopropoxypyridine is a key precursor in synthesizing kinase inhibitors and antiviral agents. Its steric profile enhances binding affinity to enzymatic pockets, as seen in analogs of imatinib .
Coordination Chemistry
The nitrogen atom in the pyridine ring facilitates metal coordination. Platinum(II) complexes incorporating 3-isopropoxypyridine ligands exhibit moderate cytotoxicity against HepG2 and KB cancer cell lines (IC = 93.2–150.9 µM) .
Agrochemical Development
Derivatives of 3-isopropoxypyridine are explored as herbicides due to their ability to inhibit plant acetolactate synthase (ALS) .
Spectroscopic and Analytical Data
NMR Spectroscopy
-NMR (CDCl):
-
δ 8.41 (1H, d, J = 4.8 Hz, H-2)
-
δ 8.23 (1H, d, J = 2.4 Hz, H-6)
-
δ 7.25 (1H, dd, J = 4.8, 2.4 Hz, H-5)
-
δ 4.65 (1H, sept, J = 6.0 Hz, OCH(CH))
IR Spectroscopy
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume